molecular formula C7H8Cl2 B12814176 2,3-Dichlorobicyclo[2.2.1]hept-2-ene CAS No. 21604-74-0

2,3-Dichlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12814176
CAS No.: 21604-74-0
M. Wt: 163.04 g/mol
InChI Key: ZQVNZOQACLAJOX-UHFFFAOYSA-N
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Description

2,3-Dichlorobicyclo[221]hept-2-ene is a bicyclic organic compound that belongs to the norbornene family It is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the bicyclo[221]hept-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. One common method is the reaction of cyclopentadiene with dichloromaleic anhydride, followed by dehydrohalogenation to yield the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like aluminum chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of partially or fully dechlorinated products.

Scientific Research Applications

2,3-Dichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming adducts with other molecules through its double bond. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromobicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of chlorine.

    2,3-Difluorobicyclo[2.2.1]hept-2-ene: Similar structure but with fluorine atoms instead of chlorine.

    2,3-Dichlorobicyclo[2.2.1]hept-5-ene: Similar structure but with the double bond in a different position.

Uniqueness

2,3-Dichlorobicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the position of the double bond, which confer distinct reactivity and properties compared to its analogs. The presence of chlorine atoms makes it more reactive in substitution and elimination reactions, providing a versatile platform for chemical modifications.

Properties

CAS No.

21604-74-0

Molecular Formula

C7H8Cl2

Molecular Weight

163.04 g/mol

IUPAC Name

2,3-dichlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H8Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-5H,1-3H2

InChI Key

ZQVNZOQACLAJOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=C2Cl)Cl

Origin of Product

United States

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